4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as CID 2886111, is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] PAMs enhance the activity of a receptor without directly activating it. CID 2886111 is a crucial tool in scientific research for studying the dopamine D1 receptor and its role in various physiological processes. []
4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exerts its effects by acting as a positive allosteric modulator of the dopamine D1 receptor. [] It binds to an allosteric site on the receptor, which is distinct from the dopamine binding site. [] This binding enhances the receptor's affinity for dopamine and amplifies the downstream signaling pathways activated upon dopamine binding. [] Notably, CID 2886111 does not activate the D1 receptor in the absence of dopamine. []
Investigating the Role of the Dopamine D1 Receptor: CID 2886111 is a valuable tool for studying the dopamine D1 receptor's function and signaling pathways. [] By selectively modulating D1 receptor activity, researchers can gain insights into its involvement in various physiological processes. []
Differentiating Allosteric Binding Sites: Research shows that CID 2886111 and another D1 PAM, DETQ, bind to distinct allosteric sites on the dopamine D1 receptor. [] This difference is evidenced by the lack of impact of mutations affecting DETQ potency on CID 2886111 activity. []
Exploring Synergistic Effects of PAMs: Studies have demonstrated that combining CID 2886111 with DETQ results in a supra-additive response in the absence of dopamine. [] This finding suggests that both PAMs can simultaneously bind to the D1 receptor, potentially leading to enhanced therapeutic effects. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8